
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide, also known as AG490, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of Janus kinase 2 (JAK2). JAK2 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokine receptors, which are involved in the regulation of immune responses, hematopoiesis, and inflammation. The use of AG490 has provided valuable insights into the mechanisms underlying these processes and has led to the development of potential therapeutic strategies for various diseases.
Wirkmechanismus
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide acts as a competitive inhibitor of JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK2 and downstream signaling molecules, leading to the inhibition of cytokine signaling and downstream biological processes.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine signaling, immune responses, and inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide in lab experiments is its high specificity for JAK2, which allows for the selective inhibition of JAK2-dependent signaling pathways. However, one of the limitations of using this compound is its potential off-target effects, which may affect other signaling pathways and biological processes.
Zukünftige Richtungen
There are several potential future directions for the use of 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide in scientific research. One area of interest is the development of more potent and selective JAK2 inhibitors for the treatment of various diseases. Another area of interest is the investigation of the role of JAK2 in the regulation of hematopoiesis and stem cell differentiation. Additionally, the use of this compound in combination with other drugs or therapies may provide new strategies for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide involves several steps, starting with the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 3-chloro-2-methyl aniline to form the intermediate this compound. This is then treated with sodium hydride and 2-bromo-6-nitrotoluene to yield this compound.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide has been extensively used in scientific research to investigate the role of JAK2 in various biological processes. It has been shown to inhibit the activity of JAK2 in vitro and in vivo, leading to the downregulation of downstream signaling pathways such as STAT3 and PI3K/Akt. This has provided valuable insights into the mechanisms underlying cytokine signaling, immune responses, and inflammation.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-8-10(16)4-3-5-13(8)19-15(20)9-6-11(17)14(21-2)12(18)7-9/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVIVQPAFAMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


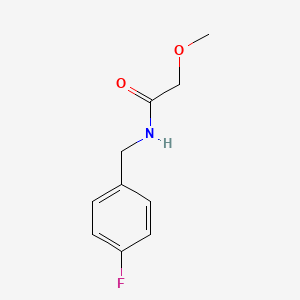
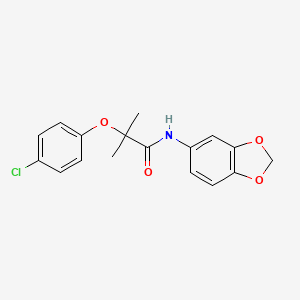

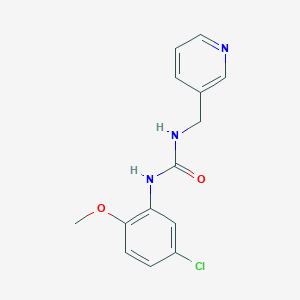
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
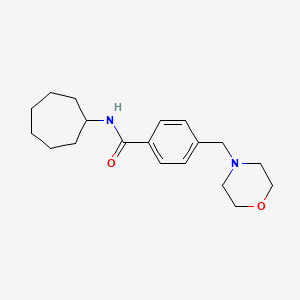
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)
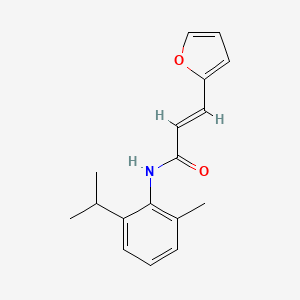
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

